molecular formula C23H17Cl3N3O4P B15183346 Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide CAS No. 135689-18-8

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide

Cat. No.: B15183346
CAS No.: 135689-18-8
M. Wt: 536.7 g/mol
InChI Key: RCMPGLYNSBHECS-UJIBODLCSA-N
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Description

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide is a complex organic compound characterized by the presence of multiple functional groups, including acetic acid, chlorophenyl, phosphinyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide typically involves multi-step organic reactions. The starting materials often include bis(4-chlorophenyl)phosphine oxide and 2-chloro-3-(3-nitrophenyl)-2-propenal. The reaction conditions usually require the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction proceeds through a condensation mechanism, forming the hydrazide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chlorophenyl)acetic acid: A related compound with similar structural features but lacking the phosphinyl and nitrophenyl groups.

    Dichlorodiphenylacetic acid: Another similar compound with two chlorophenyl groups attached to an acetic acid moiety.

Uniqueness

Acetic acid, (bis(4-chlorophenyl)phosphinyl)-(2-chloro-3-(3-nitrophenyl)-2-propenylidene)hydrazide is unique due to the presence of the phosphinyl and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

135689-18-8

Molecular Formula

C23H17Cl3N3O4P

Molecular Weight

536.7 g/mol

IUPAC Name

2-bis(4-chlorophenyl)phosphoryl-N-[(E)-[(Z)-2-chloro-3-(3-nitrophenyl)prop-2-enylidene]amino]acetamide

InChI

InChI=1S/C23H17Cl3N3O4P/c24-17-4-8-21(9-5-17)34(33,22-10-6-18(25)7-11-22)15-23(30)28-27-14-19(26)12-16-2-1-3-20(13-16)29(31)32/h1-14H,15H2,(H,28,30)/b19-12-,27-14+

InChI Key

RCMPGLYNSBHECS-UJIBODLCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C=N/NC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)\Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C=NNC(=O)CP(=O)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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